Erismodegib, also known as NVP-LDE-225 or Sonidegib, is a small molecule inhibitor that acts on the Hedgehog (Hh) signaling pathway. [, ] This pathway plays a crucial role in embryonic development and tissue maintenance. [] While Hh signaling is relatively inactive in adult tissues, its aberrant activation has been linked to various malignancies. [] Erismodegib specifically targets the Smoothened (SMO) receptor within the Hh pathway, hindering the pathway's activation. [, ] This inhibitory action on a pathway implicated in cancer development makes Erismodegib a valuable tool in cancer research.
Erismodegib was developed from a high-throughput screening of combinatorial libraries aimed at identifying small molecule inhibitors of the Hedgehog pathway. It is classified as an antineoplastic agent and specifically acts as a Smoothened antagonist. The compound's mechanism of action involves blocking the Hedgehog signaling pathway, which is implicated in tumorigenesis across several cancer types, including basal cell carcinoma and medulloblastoma .
The synthesis of Erismodegib has been described in various studies, highlighting efficient methodologies that yield high purity and significant quantities.
Erismodegib's molecular structure can be described by its chemical formula and its molecular weight of approximately 347.85 g/mol.
Erismodegib undergoes various chemical reactions primarily related to its synthesis and degradation pathways.
The mechanism by which Erismodegib exerts its antitumor effects is primarily through the inhibition of the Hedgehog signaling pathway.
Erismodegib exhibits several notable physical and chemical properties:
Erismodegib has significant applications in cancer therapy due to its targeted action against the Hedgehog signaling pathway.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3